molecular formula C₁₆¹³CH₁₈N₄¹⁵N₂ B1164033 rac-Ruxolitinib-13C,15N2

rac-Ruxolitinib-13C,15N2

Cat. No.: B1164033
M. Wt: 309.34
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Stable Isotope-Labeled Compounds in Modern Drug Discovery and Development Research

In contemporary pharmaceutical research, stable isotope-labeled (SIL) compounds are indispensable tools that significantly enhance the precision, accuracy, and reliability of analytical measurements. musechem.com These compounds contain non-radioactive heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), and Deuterium (B1214612) (²H or D), which are chemically identical to their lighter counterparts but possess a greater mass. acanthusresearch.comlucerna-chem.ch This unique characteristic makes them ideal for use as internal standards in quantitative analysis, particularly in studies involving mass spectrometry (MS). acanthusresearch.comchemie-brunschwig.ch

The primary application of SIL compounds is in pharmacokinetic and metabolism studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) studies. chemicalsknowledgehub.comsimsonpharma.com These investigations are fundamental to understanding a drug's lifecycle in a biological system, which is crucial for evaluating its efficacy and safety. simsonpharma.com By adding a known quantity of a SIL version of a drug to a biological sample (like blood or urine), researchers can accurately quantify the concentration of the unlabeled drug and its metabolites. musechem.com The SIL internal standard co-elutes with the analyte during chromatographic separation and helps correct for variations in sample preparation, extraction efficiency, and instrument response, thereby minimizing experimental error and accounting for matrix effects. acanthusresearch.comnih.gov

The stability of the isotopic label is a critical factor for a good internal standard. acanthusresearch.com Labels incorporating ¹³C and ¹⁵N are particularly robust as they are positioned within the molecular backbone and are not susceptible to chemical exchange with protons from solvents, unlike some deuterium labels. acanthusresearch.comchemie-brunschwig.chchemicalsknowledgehub.com This stability ensures the integrity of the standard throughout the entire analytical workflow. chemie-brunschwig.ch The use of SIL internal standards is now a standard practice in bioanalytical methods, providing the high-quality, reproducible data required for regulatory submissions and advancing drug candidates through the development pipeline. musechem.commetsol.com

Overview of Janus Kinase Inhibitors and Ruxolitinib (B1666119) in Preclinical Contexts

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in signal transduction for a wide array of cytokines, hormones, and growth factors. tga.gov.auinvivogen.com This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which is fundamental for processes like hematopoiesis and immune function. tga.gov.aupatsnap.com Aberrant or hyperactive JAK-STAT signaling is implicated in the pathogenesis of various diseases, including myeloproliferative neoplasms (MPNs) and inflammatory conditions. patsnap.comdrugbank.com Consequently, inhibiting JAKs has become a significant therapeutic strategy. nih.gov

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2. drugbank.comchemicalbook.com It functions as an ATP-competitive inhibitor, binding to the catalytic site in the kinase domain of both wild-type and mutated forms of JAKs. invivogen.comaacrjournals.org This inhibition blocks the downstream phosphorylation and activation of STAT proteins, thereby modulating gene expression related to cell proliferation, survival, and inflammation. patsnap.comaacrjournals.org

In preclinical research, Ruxolitinib has demonstrated significant activity in various models. Studies using cell lines and animal models of MPNs have shown that Ruxolitinib effectively reduces cellular proliferation and induces apoptosis (programmed cell death) in neoplastic cells. aacrjournals.org Furthermore, it has been shown to decrease the circulating levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are often elevated in these conditions and contribute to disease symptoms. invivogen.commusechem.com These preclinical findings established the scientific basis for Ruxolitinib's role in targeting the underlying mechanism of diseases driven by dysregulated JAK signaling. aacrjournals.orgoncotarget.com

Table 1: Preclinical Inhibitory Activity of Ruxolitinib against JAK Enzymes

EnzymeIC₅₀ (nM)Reference
JAK13.3 aacrjournals.orgmedchemexpress.com
JAK22.8 aacrjournals.orgmedchemexpress.com
TYK219 chemicalbook.com
JAK3>400 chemicalbook.commedchemexpress.com

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to block 50% of the enzyme's activity. A lower value signifies greater potency.

Properties

Molecular Formula

C₁₆¹³CH₁₈N₄¹⁵N₂

Molecular Weight

309.34

Synonyms

β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile;  INCB 018424-13C,15N2; 

Origin of Product

United States

Synthetic Methodologies for Isotopically Labeled Rac Ruxolitinib

Strategic Design for ¹³C and ¹⁵N Isotopic Incorporation

The strategic placement of stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) within the ruxolitinib (B1666119) molecule is paramount for its use in metabolic and pharmacokinetic studies. The design often focuses on incorporating these labels into parts of the molecule that are metabolically stable to ensure the label is not lost during biological processing. For ruxolitinib, the pyrazole (B372694) and pyrrolo[2,3-d]pyrimidine rings are key structures. Isotopes can be introduced into these rings to facilitate tracking of the core molecule. The choice of labeling positions also considers the synthetic feasibility and the desired analytical application, such as using ¹³C and ¹⁵N labeling for mass spectrometry-based quantification or NMR structural studies. google.comsigmaaldrich.com

Precursor Synthesis and Regioselective Labeling Techniques

The synthesis of rac-Ruxolitinib-¹³C,¹⁵N₂ necessitates the preparation of isotopically labeled precursors. A common strategy involves the synthesis of a labeled pyrazole intermediate. mdpi.com Regioselective synthesis is crucial to ensure the isotopes are incorporated at the desired positions. thieme.de For example, a labeled pyrazole can be prepared through a cycloaddition reaction using a labeled hydrazine (B178648) or other nitrogen-containing starting materials. escholarship.org Similarly, ¹³C atoms can be introduced using labeled building blocks in the early stages of the synthesis of the pyrrolopyrimidine core. epo.org Techniques such as rhodium-catalyzed regioselective synthesis have been employed for creating specific N-substituted pyrazoles, which are key synthons for ruxolitinib. mdpi.com

Racemic and Enantioselective Synthetic Pathways to Labeled Ruxolitinib Analogues

Ruxolitinib possesses a chiral center, and therefore, can exist as enantiomers. The synthesis of the labeled racemic mixture, rac-Ruxolitinib-¹³C,¹⁵N₂, can be achieved through various synthetic routes. One approach involves the aza-Michael addition of a pyrazole to an α,β-unsaturated nitrile. escholarship.org This typically results in a racemic mixture of the product. epo.org

Enantioselective synthesis aims to produce a single enantiomer, which is often the therapeutically active form. beilstein-journals.org While the focus here is on the racemic mixture, it's noteworthy that enantioselective methods, such as those using chiral catalysts or auxiliaries, are employed in the production of the active (R)-enantiomer of ruxolitinib. mdpi.comnih.gov These methods could be adapted to produce enantiomerically pure labeled analogues if required.

Chromatographic Separation and Chiral Purity Assessment of Labeled Enantiomers

Once the racemic mixture of labeled ruxolitinib is synthesized, the separation of the (R)- and (S)-enantiomers is often necessary for specific applications or for the assessment of chiral purity. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, utilizing specialized chiral stationary phases (CSPs). researchgate.netmdpi.comchromatographyonline.com These CSPs create a chiral environment that allows for the differential interaction and separation of the two enantiomers. chromatographyonline.comamericanpharmaceuticalreview.com

The chiral purity of the separated enantiomers is a critical quality attribute. americanpharmaceuticalreview.com HPLC methods are validated to ensure accuracy and precision in quantifying the amount of the undesired enantiomer relative to the total amount of both. mdpi.comchromatographyonline.com The "inverted chirality columns approach (ICCA)" is one strategy that can be used to confirm the enantiomeric purity. mdpi.com

Table 1: HPLC System Suitability Parameters for Ruxolitinib Analysis. mdpi.com

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.7 - 2.0
Retention Factor≥ 2.02.2
Number of Theoretical Plates≥ 2000> 9000

Advanced Spectroscopic Characterization of Isotopic Enrichment and Structural Integrity

High-resolution mass spectrometry (HRMS) is a powerful tool for verifying the isotopic enrichment of the labeled compound. biorxiv.orgmsmetrix.com HRMS can distinguish between molecules with very small mass differences, allowing for the precise determination of the mass of the labeled ruxolitinib. nih.govnih.gov The observed isotopic pattern in the mass spectrum, which shows the distribution of ions with different numbers of heavy isotopes, can be compared to the theoretical pattern to confirm the number and type of incorporated isotopes. biorxiv.orgmsmetrix.com Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and confirm the location of the labels within specific structural motifs. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the exact position of the isotopic labels within the molecule. nih.govnih.gov ¹³C-NMR and ¹⁵N-NMR spectra directly show signals from the incorporated isotopes, confirming their presence and chemical environment. frontiersin.orgacs.org Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish connectivity between the labeled atoms and other nuclei in the molecule, providing unambiguous proof of the site-specific labeling. sigmaaldrich.comnih.gov

Quantitative and Qualitative Analytical Research Applications

Development and Validation of Bioanalytical Methods for Preclinical Matrices

The development of robust bioanalytical methods is a prerequisite for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity in preclinical studies. These methods must be rigorously validated to ensure that they provide accurate and reproducible data from complex biological matrices such as plasma, urine, and tissue homogenates. pnrjournal.com For Ruxolitinib (B1666119), high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard analytical platform due to its high sensitivity and specificity. pnrjournal.comfda.govresearchgate.net The validation process for these methods adheres to guidelines set by regulatory agencies and typically assesses parameters such as specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

In LC-MS/MS-based quantification, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving high accuracy and precision. rac-Ruxolitinib-13C,15N2 is an ideal internal standard for the quantification of Ruxolitinib. Because its physical and chemical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and exhibits similar behavior during sample extraction and ionization in the mass spectrometer. medchemexpress.com However, it is easily distinguished from the native drug by the mass spectrometer due to its higher mass.

This allows the SIL-IS to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction losses or fluctuations in instrument response (matrix effects). medchemexpress.com The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the known concentration of the internal standard, resulting in highly reliable quantitative data. Several LC-MS/MS methods for Ruxolitinib quantification in plasma samples have been documented in the literature, underscoring the importance of this approach. researchgate.netresearchgate.net

Table 1: Representative LC-MS/MS Parameters for Ruxolitinib Quantification This table is a composite representation of typical parameters and may not reflect a single specific study.

ParameterDescription
Chromatography Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC)
Column C18 stationary phase (e.g., Zorbax SB-C18) nih.gov
Mobile Phase Gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) nih.gov
Ionization Source Electrospray Ionization (ESI), positive ion mode pnrjournal.com
Mass Spectrometry Triple quadrupole mass spectrometer (MS/MS)
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Stable isotope-labeled Ruxolitinib (e.g., this compound)

Absolute quantitation of Ruxolitinib in diverse biological samples is essential for constructing a comprehensive pharmacokinetic profile and understanding its tissue distribution. Methodologies using LC-MS/MS with this compound as an internal standard are applied to determine the precise concentration of the drug in samples like cell lysates and various animal tissues. nih.gov

The process begins with the homogenization of tissues or lysis of cells, followed by an extraction procedure—such as protein precipitation, liquid-liquid extraction, or solid-phase extraction—to isolate the drug and internal standard from interfering matrix components. pnrjournal.com A calibration curve is generated by analyzing a series of blank matrix samples spiked with known concentrations of unlabeled Ruxolitinib and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard for the unknown samples is then used to interpolate the drug concentration from this calibration curve. This approach has been successfully used to quantify Ruxolitinib distribution in various tissues, including tumors, spleens, and livers, in preclinical mouse models. nih.gov

Comprehensive Metabolite Identification and Profiling Studies

Understanding the metabolic fate of a drug is a critical component of preclinical development. Studies have shown that Ruxolitinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4. nih.govfda.gov Several metabolites have been identified, some of which are pharmacologically active. nih.govresearchgate.net The use of isotopically labeled compounds like this compound is invaluable for these investigations, enabling the comprehensive identification and structural characterization of its metabolites.

In vitro systems, such as liver microsomes or hepatocytes from preclinical species (e.g., rat, dog, monkey), are commonly used to investigate metabolic pathways. When this compound is incubated with these systems, its metabolism mimics that of the unlabeled drug. The resulting mixture of the parent compound and its metabolites can be analyzed by LC-MS.

The key advantage of using an isotope tracer is the ability to easily detect drug-related material. The mass spectrometer can be programmed to specifically look for the characteristic isotopic signature of the labeled compound and its metabolites. This allows for the rapid differentiation of metabolites from endogenous background ions in the complex microsomal or hepatocyte matrix, facilitating the construction of a metabolic pathway map.

Once potential metabolites are detected using the isotope tracer approach, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are employed for their structural characterization. hyphadiscovery.com HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a metabolite and the nature of the metabolic transformation (e.g., addition of an oxygen atom for hydroxylation).

The stable isotope label in this compound is retained in its metabolites, creating a unique "doublet" peak in the mass spectrum for the labeled and any co-eluting unlabeled compound. The known mass difference between the labeled and unlabeled forms confirms that the detected molecule is indeed a metabolite of Ruxolitinib. Furthermore, comparing the MS/MS fragmentation patterns of the labeled metabolite with the parent drug helps to pinpoint the exact site of metabolic modification on the molecule. hyphadiscovery.com

Table 2: Major Reported Metabolites of Ruxolitinib Metabolites identifiable through isotope tracer studies.

Metabolite NameMetabolic Reaction
M18 (INCB020093)Hydroxylation
M16 (INCB028452)Hydroxylation
M15 (INCB026504)Oxidative defluorination and hydroxylation
M9N-dealkylation
M11Carboxylic acid formation

Source: Adapted from FDA pharmacology reviews and other literature. fda.govnih.govresearchgate.net

To understand the complete ADME profile, studies are conducted in preclinical animal models like rats and dogs. fda.gov In these studies, a labeled version of the drug, such as ¹⁴C-Ruxolitinib for mass balance studies or a stable-labeled version like this compound for metabolic profiling, is administered. fda.govresearchgate.net

Methodologically, biological samples including blood, urine, and feces are collected at various time points after administration. fda.gov Tissues may also be collected at the end of the study. nih.gov These samples are then processed and analyzed using LC-MS/MS. The presence of the isotopic label allows for the tracking and quantification of the parent drug and all its metabolites throughout the body over time. nih.gov This provides crucial data on the rate and routes of excretion, the extent of metabolism, and whether the drug or its metabolites accumulate in specific tissues, offering a comprehensive view of the compound's metabolic fate in vivo. fda.govdevice.report

Advanced Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Settings

In preclinical research, this compound is instrumental for developing a comprehensive understanding of the parent drug's behavior in biological systems. The use of such labeled compounds allows for precise quantification and tracing, which are essential for constructing robust pharmacokinetic (PK) and pharmacodynamic (PD) models. These models are vital for predicting a drug's efficacy and safety profile before it proceeds to clinical trials.

Non-compartmental and Compartmental Analysis Methodologies

The pharmacokinetic profile of Ruxolitinib has been effectively characterized using both non-compartmental and compartmental analysis methodologies. nih.govrug.nl

Non-Compartmental Analysis (NCA) provides a model-independent approach to determine key pharmacokinetic parameters. allucent.com This method relies on the application of algebraic equations to estimate parameters directly from the plasma concentration-time data. allucent.com For a preclinical study involving this compound, NCA would be employed to calculate essential parameters such as the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and terminal half-life (t1/2).

Compartmental Analysis , on the other hand, utilizes mathematical models to describe the body as a series of interconnected compartments. allucent.com For Ruxolitinib, a two-compartment model has been shown to accurately describe its pharmacokinetics. nih.govrug.nlnih.gov This model delineates the drug's distribution between a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues). The use of this compound in such studies would provide high-quality data for fitting these models and accurately estimating the rate constants for absorption, distribution, and elimination.

Below is an interactive data table showcasing typical pharmacokinetic parameters for Ruxolitinib that would be determined using these modeling approaches in a preclinical setting.

Pharmacokinetic ParameterDescriptionTypical Value Range (Preclinical Models)
Cmax Maximum plasma concentrationVaries with dose
Tmax Time to reach Cmax~1-2 hours
AUC Area under the plasma concentration-time curveVaries with dose
t1/2 Terminal half-life~3 hours
Vd Volume of distributionVaries by species and model
CL/F Apparent total clearanceVaries by species and model

Leveraging Isotopic Labels for Drug Distribution and Clearance Studies in Non-Human Species

The stable isotopic labels in this compound are particularly advantageous in preclinical studies investigating the drug's distribution and clearance in non-human species.

Drug Distribution Studies: By administering this compound to animal models, researchers can accurately trace the distribution of the compound and its metabolites into various tissues and organs. The distinct mass of the labeled compound allows for its precise measurement by techniques like liquid chromatography-mass spectrometry (LC-MS), even in the presence of endogenous molecules. This provides a quantitative map of where the drug accumulates, which is critical for identifying potential sites of action and toxicity.

Clearance Studies: Understanding the mechanisms by which a drug is eliminated from the body is a cornerstone of pharmacokinetic research. Ruxolitinib is primarily cleared through metabolism, mainly by the cytochrome P450 enzyme CYP3A4. nih.govrug.nl The major metabolites of ruxolitinib are pharmacologically active, and their main route of elimination is renal. nih.govrug.nlnih.gov Preclinical studies utilizing this compound can elucidate the metabolic pathways and clearance rates with high precision. By tracking the appearance of labeled metabolites in plasma, urine, and feces, researchers can construct a detailed picture of the drug's metabolic fate and the efficiency of its clearance from the system.

The following table outlines the key aspects of leveraging isotopic labels in such studies:

Study TypeApplication of this compoundKey Insights Gained
Tissue Distribution Administration to animal models followed by tissue sample analysis via LC-MS.Quantitative assessment of drug and metabolite concentrations in various organs.
Metabolite Profiling Analysis of plasma, urine, and feces to identify and quantify labeled metabolites.Identification of major and minor metabolic pathways.
Mass Balance Quantification of the total administered dose recovered in excreta.Determination of the primary routes of elimination (renal vs. fecal).

Mechanistic and Target Oriented Research Investigations

Molecular Interaction Studies with Janus Kinase (JAK) Family Proteins

Ruxolitinib (B1666119) is a potent inhibitor of the Janus kinase family, particularly JAK1 and JAK2. medchemexpress.commdpi.com These enzymes are intracellular tyrosine kinases that mediate signaling from cytokine and growth factor receptors, playing a central role in hematopoiesis and immune function. nih.gov The use of labeled Ruxolitinib analogues is crucial for elucidating the precise nature of its interaction with these protein targets.

In vitro assays are fundamental for quantifying the inhibitory potency of a compound against its target enzymes. Cell-free enzymatic assays have established that Ruxolitinib is a highly potent and selective inhibitor of JAK1 and JAK2. medchemexpress.com The concentration of an inhibitor required to reduce the enzyme's activity by 50% is known as the half-maximal inhibitory concentration (IC50). For Ruxolitinib, these values demonstrate strong activity against JAK1 and JAK2, with significantly less activity against other kinases like JAK3, highlighting its selectivity. medchemexpress.com

Binding affinity can also be assessed through methods like thermal shift assays. In one study, the binding of Ruxolitinib enantiomers to the JAK2 kinase domain resulted in an increase in the protein's melting temperature, with thermal shifts ranging from 3.3 to 5.5 °C. nih.gov This stabilization of the protein upon ligand binding provides a quantitative measure of the interaction. Ruxolitinib functions as a competitive inhibitor by reversibly binding to the ATP-binding site of the JAK kinase domain. nih.govmdpi.com

Table 1: In Vitro Inhibitory Activity of Ruxolitinib Data derived from cell-free enzymatic assays.

Target EnzymeIC50 (nM)Reference
JAK13.3 medchemexpress.com
JAK22.8 medchemexpress.com

The three-dimensional structure of Ruxolitinib in complex with its target provides invaluable insight into its mechanism of inhibition. X-ray crystallography studies have successfully resolved the structure of the JAK2 kinase domain bound to Ruxolitinib (PDB ID: 6VGL). nih.govresearchgate.net

These structural analyses reveal that Ruxolitinib sits (B43327) deep within the ATP-binding cavity of the JAK2 kinase (JH1) domain. mdpi.comnih.gov The binding is stabilized by a combination of specific molecular interactions:

Hydrogen Bonds: The pyrrolopyrimidine core of Ruxolitinib forms crucial hydrogen bonds with the backbone of amino acid residues Glu930 and Leu932 in the hinge region of the enzyme. nih.gov

Hydrophobic Interactions: The cyclopentyl group and other nonpolar parts of the Ruxolitinib molecule engage in extensive van der Waals and hydrophobic interactions with residues in the kinase's P-loop and DFG motif. mdpi.comnih.gov These interactions, involving as many as 11 contacts, are critical for the high affinity and stabilization of the inhibitor in the binding pocket. mdpi.comresearchgate.net

While crystallographic studies typically use unlabeled compounds, the use of labeled components can be advantageous in other structural techniques like Cryo-Electron Microscopy (Cryo-EM) for visualizing larger, more complex assemblies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand-protein interactions in solution. The use of isotopically labeled compounds, such as rac-Ruxolitinib-¹³C,¹⁵N₂, is particularly advantageous for these studies. For instance, by observing changes in the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein upon addition of an unlabeled ligand, one can map the ligand's binding site on the protein surface. Conversely, using a ¹⁵N-labeled ligand like Ruxolitinib-¹⁵N₂ with an unlabeled protein allows researchers to directly observe the signals from the bound ligand, providing information about its conformation and local environment.

While specific NMR interaction studies using rac-Ruxolitinib-¹³C,¹⁵N₂ were not found, NMR data has been instrumental in validating the parameters used for molecular dynamics simulations that explore the dynamic nature of the Ruxolitinib-JAK2 interaction. mdpi.com Such simulations provide a more complete picture of the allosteric and long-range effects of inhibitor binding. mdpi.comresearchgate.net

Cellular Pathway Analysis and Signaling Modulation

Beyond direct enzyme inhibition, it is crucial to understand how an inhibitor affects cellular signaling pathways. Labeled versions of Ruxolitinib are essential for these investigations, allowing for precise tracking of the compound and its effects within a cellular context.

The JAK-STAT signaling pathway is a primary target of Ruxolitinib. nih.gov This pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs. thedermdigest.com The activated JAKs then phosphorylate key tyrosine residues, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov Once phosphorylated by the JAKs, STATs dimerize, translocate to the cell nucleus, and act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation. nih.govthedermdigest.com

In various myeloproliferative neoplasms (MPNs), a specific mutation in JAK2 (JAK2V617F) leads to constitutive, cytokine-independent activation of the kinase and downstream STAT signaling. nih.govresearchgate.netfda.gov Ruxolitinib effectively inhibits this aberrant signaling by blocking the kinase activity of both wild-type and mutated JAK2, thereby preventing the phosphorylation of STATs and downregulating the entire pathway. nih.govnih.gov This has been demonstrated by the compound's ability to suppress cytokine levels in both in vitro and in vivo models. nih.gov

To modulate intracellular pathways, a drug must first enter the cell and reach its target. Isotopic labeling is the gold standard for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound. Studies utilizing [¹⁴C]-labeled Ruxolitinib have provided detailed pharmacokinetic data. nih.gov

Following oral administration in healthy subjects, [¹⁴C]-Ruxolitinib was found to be well-absorbed. fda.gov The parent compound is the predominant entity found in circulation, accounting for 58-74% of the drug-related material in plasma. mdpi.comnih.govfda.gov The use of the radiolabel allows for a complete accounting of the administered dose, showing that elimination occurs primarily through metabolism, with 74% of radioactivity recovered in urine and 22% in feces. fda.govclinicaltrials.govhres.canovartis.com

Furthermore, distribution studies in animal models using [¹⁴C]-labeled Ruxolitinib have demonstrated its ability to distribute into various tissues. In a study with lactating rats, the concentration of radioactivity in milk was found to be approximately 13 times higher than in maternal plasma, indicating significant secretion into milk. thedermdigest.comfda.govamazonaws.comymaws.com These studies, made possible by isotopic labeling, are fundamental to understanding the compound's bioavailability and access to its intracellular JAK targets.

Enantiomeric Stereoselectivity in Biological Systems

The chirality of the ruxolitinib molecule is a pivotal factor in its biological activity. The presence of a chiral carbon atom results in two enantiomers, (R)-ruxolitinib and (S)-ruxolitinib, which exhibit distinct interactions with their biological targets. nih.gov Research has demonstrated that the Janus kinase 2 (JAK2) enzyme shows a clear preference for one enantiomer over the other. frontiersin.org

Extensive comparative studies have elucidated the profound differences in the biological efficacy of the (R)- and (S)-isomers of ruxolitinib. The (R)-enantiomer is significantly more potent as an inhibitor of JAK2 than its (S)-counterpart. nih.gov Research indicates that the (R)-isomer possesses more than a tenfold higher activity in terms of both target binding and potential for cell kill. nih.gov

Co-crystal structures of the isomers with the JAK2 kinase domain reveal the structural basis for this stereoselectivity. nih.gov Although the (S)-isomer can adopt a binding pose similar to the (R)-isomer by rotating approximately 180° about the chiral center, this conformation does not fit as well within the ATP-binding site. frontiersin.orgnih.gov Consequently, when the racemic mixture, (rac)-ruxolitinib, is introduced to JAK2 crystals, it is exclusively the (R)-isomer that is observed bound to the enzyme. nih.govgoogle.com This demonstrates that JAK2 actively discriminates against the S-configuration. nih.gov

The disparity in activity is quantified by the half-maximal inhibitory concentration (IC50) values. The (R)-enantiomer is the form used in the commercially available drug product. nih.gov

Table 1: Comparative Inhibitory Activity of Ruxolitinib Enantiomers against JAK2

EnantiomerIC50 (nM)Relative Potency
(R)-Ruxolitinib0.40 nih.gov~12.5x more potent than (S)-isomer
(S)-Ruxolitinib5.0 nih.govnih.gov-

The stereochemistry of ruxolitinib not only influences its direct interaction with target kinases but also affects its metabolic fate. Ruxolitinib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser degree, CYP2C9. drugbank.cominvivochem.com The main metabolic transformations involve hydroxylation of the cyclopentyl ring. drugbank.cominvivochem.com

To fully characterize these metabolic pathways and the absolute stereochemistry of the resulting products, microbial biotransformation has been employed as a method to produce all possible stereoisomers of the hydroxylated metabolites for further study. hyphadiscovery.comnih.gov This approach is crucial for understanding the complete metabolic profile and the biological activity of each metabolite. nih.gov

Emerging Research Paradigms and Methodological Innovations

Integration of Isotope-Labeled Compounds in Multi-Omics Research (e.g., Metabolomics, Proteomics)

The use of stable isotope-labeled compounds is a powerful tool in the fields of metabolomics and proteomics, enabling precise tracking and quantification of molecules in complex biological systems. researchgate.netalfa-chemistry.com While specific multi-omics studies utilizing rac-Ruxolitinib-13C,15N2 are not yet widely published, the dual labeling with ¹³C and ¹⁵N makes it an ideal candidate for such research.

In metabolomics, stable isotope labeling can be used to trace the metabolic fate of a drug and its metabolites. metsol.com By introducing this compound into a biological system, researchers can use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to distinguish the labeled compound and its metabolic products from the endogenous molecular pool. alfa-chemistry.com This allows for the unambiguous identification and quantification of metabolic pathways affected by the drug.

In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique for quantitative analysis of protein expression. While not a direct application of a labeled drug, the principle of using isotopic differentiation is central. The presence of ¹⁵N in this compound could, in principle, be traced to its influence on protein synthesis or turnover, should the molecule be catabolized and its isotopes incorporated into new biomolecules. More directly, labeled drug analogues are used as internal standards for the accurate quantification of drug levels in tissues, a critical aspect of pharmacokinetic studies that often accompany proteomic analyses.

The dual labeling with both ¹³C and ¹⁵N in this compound offers a significant advantage for these multi-omics approaches. It provides more detailed information on molecular structure and dynamics, which is particularly useful in NMR-based studies. alfa-chemistry.com This dual labeling strategy enhances the ability to track both the carbon skeleton and nitrogen-containing functional groups of the molecule and its metabolites.

Table 1: Potential Applications of this compound in Multi-Omics Research

Research Area Application of this compound Analytical Techniques Expected Outcomes
Metabolomics Tracer for metabolic pathway analysis Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Identification and quantification of drug metabolites; understanding of drug biotransformation.
Internal standard for quantification Liquid Chromatography-Mass Spectrometry (LC-MS) Accurate measurement of Ruxolitinib (B1666119) and its metabolites in biological samples.
Proteomics Assessment of drug-target engagement MS-based proteomics Identification of protein binding partners and downstream effects on protein expression.

Development of Advanced Imaging Techniques with Isotopically Labeled Probes

Advanced imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), are powerful tools for visualizing and quantifying biological processes in vivo. researchgate.netnih.govresearchgate.net These methods rely on the use of molecules labeled with radioactive isotopes. While this compound is labeled with stable isotopes and is therefore not directly applicable for PET or SPECT, the development of radiolabeled versions of Ruxolitinib for these imaging modalities is a significant area of research. researchgate.net

The synthesis of Ruxolitinib analogues labeled with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) would enable non-invasive imaging of the drug's distribution, target engagement, and pharmacokinetics in living organisms. researchgate.netnih.gov For instance, a ¹¹C-labeled Ruxolitinib could be used to visualize the drug's accumulation in tumors or tissues with active JAK-STAT signaling. This can provide invaluable information for understanding drug efficacy and optimizing treatment strategies. nih.gov

The development of such radiolabeled probes involves complex synthetic chemistry to incorporate the radioisotope without altering the drug's biological activity. The insights gained from studies with stable isotope-labeled compounds like this compound can inform the design and interpretation of these advanced imaging studies.

Computational Approaches for Predicting Metabolic Transformations and Binding Modes

Computational modeling has become an indispensable tool in drug discovery and development, offering insights into a drug's behavior at a molecular level. For Ruxolitinib, computational studies have been employed to predict its metabolic pathways and to understand its binding interactions with its target kinases, JAK1 and JAK2. researchgate.netmdpi.com

Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of Ruxolitinib. nih.govnih.gov These models can predict how the drug is metabolized by enzymes such as CYP3A4 and can forecast potential drug-drug interactions. nih.govrug.nl Data from studies using isotopically labeled Ruxolitinib can be used to refine and validate these computational models, leading to more accurate predictions of the drug's behavior in diverse patient populations.

Molecular docking and molecular dynamics simulations have been used to investigate the binding of Ruxolitinib to the ATP-binding sites of JAK1 and JAK2. researchgate.netmdpi.com These studies have revealed the specific amino acid residues that are crucial for the drug's inhibitory activity. researchgate.netmdpi.com For example, molecular modeling has shown that Ruxolitinib selectively binds to JAK1 and JAK2 with high affinity, primarily through hydrophobic interactions. researchgate.netmdpi.com

Table 2: Computationally Predicted Binding Affinities of Ruxolitinib

Target Kinase Binding Affinity (kcal/mol) Key Interacting Residues
JAK1 -8.3 Leu959, Glu957

| JAK2 | -8.0 | Not specified |

Data sourced from molecular docking studies. mdpi.com

More advanced computational methods, such as quantum mechanics calculations, are beginning to be applied in drug discovery to provide a more detailed understanding of molecular interactions. stjude.orgmdpi.com These approaches could be used to further refine our understanding of Ruxolitinib's binding and reactivity.

Standardization and Quality Control in Isotope-Labeled Compound Research

The reliability and reproducibility of research using isotopically labeled compounds hinge on rigorous standardization and quality control measures. For a compound like this compound, which may be used as a pharmaceutical standard, ensuring its chemical and isotopic purity is paramount.

The synthesis of stable isotope-labeled compounds must be carefully controlled to ensure the precise location and high enrichment of the isotopes. acanthusresearch.com For this compound, this involves incorporating ¹³C and ¹⁵N atoms at specific positions within the molecule during its chemical synthesis. acanthusresearch.com

Quality control procedures for isotope-labeled standards typically involve a suite of analytical techniques to confirm the compound's identity, purity, and isotopic enrichment. These methods include:

Mass Spectrometry (MS): To confirm the molecular weight and determine the level of isotopic incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the isotopic labels.

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound.

Regulatory bodies and scientific organizations provide guidelines for the production and characterization of reference standards to ensure consistency and accuracy in research and clinical applications. alfa-chemistry.comnih.gov Adherence to these standards is crucial for the validation of analytical methods and for ensuring the integrity of data generated in pharmacokinetic, metabolic, and other research studies. alfa-chemistry.comnih.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the metabolic stability of rac-Ruxolitinib-<sup>13</sup>C,<sup>15</sup>N2 in preclinical models?

  • Methodological Answer :

  • Use isotopic labeling (e.g., <sup>13</sup>C/<sup>15</sup>N) to track metabolic pathways via LC-MS or NMR.
  • Include control groups (unlabeled Ruxolitinib) to distinguish background noise from labeled metabolites .
  • Follow NIH guidelines for preclinical studies, detailing animal models, dosing regimens, and sample collection intervals to ensure reproducibility .
  • Store labeled compounds at -20°C in inert solvents (e.g., DMSO) to prevent isotopic exchange or degradation .

Q. What analytical techniques are critical for characterizing the purity and isotopic enrichment of rac-Ruxolitinib-<sup>13</sup>C,<sup>15</sup>N2?

  • Methodological Answer :

  • Employ high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>99% purity) and rule out unlabeled impurities .
  • Use <sup>13</sup>C-NMR to verify carbon labeling positions and <sup>15</sup>N-NMR for nitrogen incorporation .
  • Cross-validate results with elemental analysis (EA) for C/N ratios and HPLC for chromatographic purity .

Q. Why is isotopic labeling essential for studying Ruxolitinib’s pharmacokinetics (PK) in complex biological matrices?

  • Methodological Answer :

  • Isotopic labels enable precise differentiation of the compound from endogenous metabolites, reducing interference in mass spectrometry .
  • Facilitate quantitative tracing of drug distribution, clearance, and metabolite formation in vivo .
  • Ensure compliance with FDA guidelines for bioanalytical method validation, including sensitivity and specificity checks for labeled vs. unlabeled species .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for rac-Ruxolitinib-<sup>13</sup>C,<sup>15</sup>N2 across different studies?

  • Methodological Answer :

  • Conduct meta-analysis to identify variables (e.g., species, dosing routes, analytical methods) causing discrepancies .
  • Replicate conflicting experiments under standardized conditions, using validated protocols from NIH or EMA guidelines .
  • Apply multivariate statistics (e.g., ANOVA) to isolate confounding factors like batch-to-batch purity variations (>99% vs. lower grades) .

Q. What strategies optimize the synthesis of rac-Ruxolitinib-<sup>13</sup>C,<sup>15</sup>N2 to minimize isotopic dilution and side reactions?

  • Methodological Answer :

  • Use <sup>13</sup>C/<sup>15</sup>N-enriched precursors in protected reaction environments to avoid isotopic scrambling .
  • Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to detect unintended side products early .
  • Apply fractional crystallization or preparative HPLC for high-purity isolation (>99.5%) .

Q. How can computational modeling enhance the design of experiments using rac-Ruxolitinib-<sup>13</sup>C,<sup>15</sup>N2 in kinase inhibition studies?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations to predict binding affinities of labeled vs. unlabeled forms to JAK1/2 receptors .
  • Integrate QSAR models to correlate isotopic effects with inhibition potency .
  • Validate predictions with in vitro kinase assays under controlled isotopic conditions .

Methodological Best Practices

Q. What steps ensure robust statistical analysis of data generated from rac-Ruxolitinib-<sup>13</sup>C,<sup>15</sup>N2 experiments?

  • Guidelines :

  • Predefine sample sizes using power analysis to minimize Type I/II errors .
  • Apply correction methods (e.g., Bonferroni) for multiple comparisons in omics datasets .
  • Archive raw data and analysis scripts in FAIR-compliant repositories for transparency .

Q. How should researchers integrate labeled compound data with existing literature to propose novel mechanisms?

  • Guidelines :

  • Use systematic reviews (e.g., PRISMA) to map evidence gaps and align findings with theoretical frameworks .
  • Cross-reference isotopic data with structural databases (e.g., SciFinder) to identify conserved metabolic pathways .
  • Present contradictions as research opportunities in discussion sections, citing conflicting studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.